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Abstract

Lirinidine, an alkaloid with recognized antioxidant and anticancer properties, presents a
promising scaffold for further investigation in drug discovery and development. This technical
guide provides a consolidated overview of the available spectroscopic data for Lirinidine,
including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside
general experimental protocols for acquiring such data. While specific, experimentally
determined quantitative data for Lirinidine remains largely accessible through specialized
literature, this document serves as a foundational resource, outlining the expected data formats
and methodologies for its characterization. Furthermore, a generalized workflow for the
isolation and characterization of natural products like Lirinidine is presented.

Spectroscopic Data of Lirinidine

A comprehensive understanding of a molecule's structure is paramount for its development as
a therapeutic agent. Spectroscopic techniques such as NMR and Mass Spectrometry provide
detailed insights into the chemical structure and connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio (m/z) of ions. This information is critical for determining the molecular weight and
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elemental composition of a compound. The exact mass of Lirinidine has been reported,
providing a key piece of information for its identification.

Table 1: Mass Spectrometry Data for Lirinidine

Parameter Value Reference
Molecular Formula C1sH19NO2 [1]
Molecular Weight 281.35 g/mol [1]
Exact Mass 281.141579 g/mol [1]

Note: Detailed fragmentation data for Lirinidine is not readily available in the public domain
and would typically be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic
molecules, providing information about the chemical environment of individual atoms. Both *H
and 3C NMR are crucial for the structural assignment of Lirinidine.

13C NMR spectroscopy provides information on the different carbon environments within a
molecule. The chemical shifts are indicative of the functional groups and the electronic
environment of each carbon atom. The 3C NMR spectrum of Lirinidine has been recorded in
Dimethyl Sulfoxide (DMSO).[1]

Table 2: 13C NMR Chemical Shifts for Lirinidine

Atom No. Chemical Shift (ppm)

) ) Refer to Heterocycles 20, 863 (1983) for
Data not available in search results. _
experimental data.

This table is a placeholder to illustrate the required data presentation format.

1H NMR spectroscopy provides detailed information about the proton environments in a
molecule, including their chemical shifts, integration (number of protons), and multiplicity
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(splitting pattern), which reveals neighboring proton interactions through coupling constants (J).

Table 3: *H NMR Spectroscopic Data for Lirinidine

. . Coupling

Chemical Shift Lo )
Atom No. Multiplicity Constant (J, Integration

(3, ppm)

Hz)

Specific
Data not experimental
available in data for Lirinidine

search results. is not publicly

available.

This table is a placeholder to illustrate the required data presentation format.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices and may require optimization based on the specific instrumentation and sample

characteristics.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified Lirinidine sample is prepared in a

suitable volatile solvent such as methanol or acetonitrile.

e Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, is typically used.

« lonization: Electrospray ionization (ESI) is a common method for generating ions of polar

molecules like alkaloids.

o Data Acquisition:

o Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion

peak ([M+H]* or [M+Na]*) and determine the exact mass.
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o Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion is isolated and
subjected to collision-induced dissociation (CID). The resulting fragment ions are then
detected, providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified Lirinidine sample is dissolved in
a deuterated solvent (e.g., DMSO-ds, CDCIs). A small amount of a reference standard, such
as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

13C NMR Acquisition: A standard proton-decoupled 3C NMR experiment is performed. Key
parameters to optimize include the spectral width, acquisition time, and relaxation delay.

'H NMR Acquisition: A standard *H NMR experiment is performed. Important parameters
include the spectral width, number of scans, and relaxation delay. For complex spectra, two-
dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of
proton and carbon signals.

Workflow for Natural Product Characterization

The process of identifying and characterizing a novel compound from a natural source like

Lirinidine follows a systematic workflow. This involves extraction, isolation, and structural

elucidation using various analytical techniques.
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Extraction & Isolation

Plant Material (e.g., Liriodendron tulipifera leaves)

Solvent Extraction

Crude Extract

Chromatographic Fractionation

Pure Lirinidine

Structural Elucidation & Adtivity Screening

Mass Spectrometry (MS) NMR Spectroscopy (H, 13C)

Structure Determination

Biological Activity Screening (e.g., Antioxidant, Anticancer)

Click to download full resolution via product page

Caption: A generalized workflow for the isolation and characterization of Lirinidine.
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Biological Activity and Signaling Pathways

Lirinidine has been reported to possess both antioxidant and anticancer activities.[2]

» Antioxidant Activity: In vitro studies have shown that Lirinidine exhibits moderate ferric
reducing power and minor radical scavenging activity.[2] The precise signaling pathways
through which Lirinidine exerts its antioxidant effects are not yet fully elucidated. However,
many natural antioxidants are known to modulate pathways such as the Nrf2-Keap1l
pathway, which upregulates the expression of antioxidant enzymes.

» Anticancer Activity: The anticancer properties of Lirinidine have been noted, but the specific
mechanisms of action and the signaling pathways involved require further investigation.[2]
Common anticancer mechanisms for natural products include the induction of apoptosis, cell
cycle arrest, and inhibition of metastasis.

Due to the lack of specific information on Lirinidine's signaling pathways, a diagrammatic
representation is not provided at this time. Further research is needed to delineate the
molecular targets and signaling cascades modulated by this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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